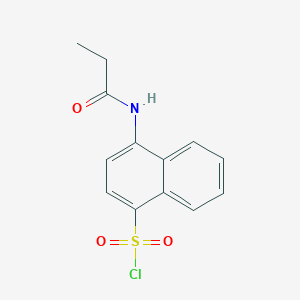
4-Propanamidonaphthalene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propanamidonaphthalene-1-sulfonyl chloride is an organic compound with the molecular formula C13H12ClNO3S. It is a sulfonyl chloride derivative, which is often used in organic synthesis and pharmaceutical research. This compound is known for its reactivity and versatility in forming various sulfonamide derivatives, which have significant biological and chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propanamidonaphthalene-1-sulfonyl chloride typically involves the reaction of 4-propanamidonaphthalene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows: [ \text{4-Propanamidonaphthalene} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of sulfonyl chlorides often involves the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These methods are preferred due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Propanamidonaphthalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Amines: Primary and secondary amines are commonly used to form sulfonamides.
Bases: Organic or inorganic bases are often used to facilitate the reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are typically used.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonic Acids: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
4-Propanamidonaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Utilized in the development of pharmaceutical compounds, particularly sulfonamide-based drugs.
Industry: Applied in the production of dyes, agrochemicals, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Propanamidonaphthalene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. It reacts with nucleophiles, such as amines, to form sulfonamide bonds. This reactivity is due to the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic attack .
Molecular Targets and Pathways:
Enzymes: It can inhibit certain enzymes by modifying their active sites.
Proteins: It can react with protein residues, leading to changes in protein function and activity.
Comparación Con Compuestos Similares
4-Propanamidonaphthalene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Benzenesulfonyl Chloride: Similar in reactivity but differs in the aromatic ring structure.
Tosyl Chloride: Commonly used in organic synthesis, but has a different substituent on the aromatic ring.
Methanesulfonyl Chloride: Smaller and less complex, often used in different types of reactions.
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows for the formation of unique sulfonamide derivatives with potential biological activities .
Propiedades
Fórmula molecular |
C13H12ClNO3S |
|---|---|
Peso molecular |
297.76 g/mol |
Nombre IUPAC |
4-(propanoylamino)naphthalene-1-sulfonyl chloride |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-13(16)15-11-7-8-12(19(14,17)18)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3,(H,15,16) |
Clave InChI |
ISEKKLOLZZWWGJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-6H,7H,8H-pyrrolo[2,3-g]quinoxaline](/img/structure/B13301073.png)
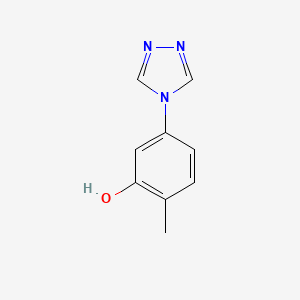
![1-(Chloromethyl)spiro[4.5]decane](/img/structure/B13301095.png)
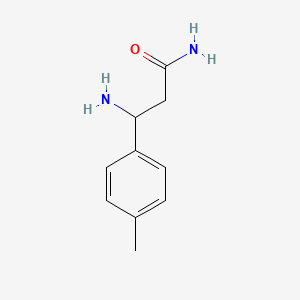
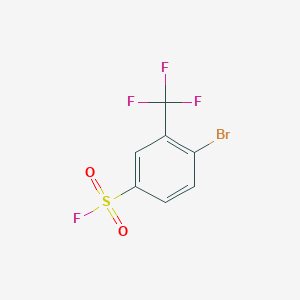
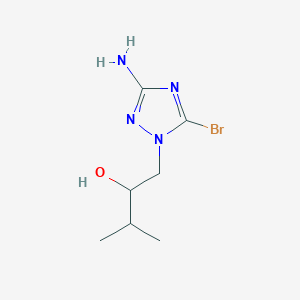
![3-[(2,5-Dimethylphenyl)methoxy]azetidine](/img/structure/B13301113.png)

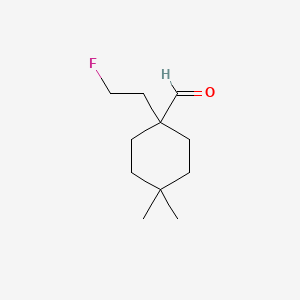
![2-[(2-Ethylbutyl)amino]cyclohexan-1-ol](/img/structure/B13301137.png)
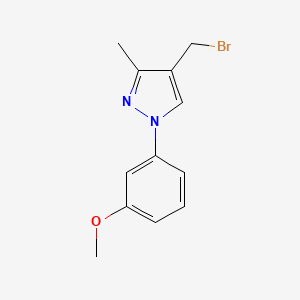
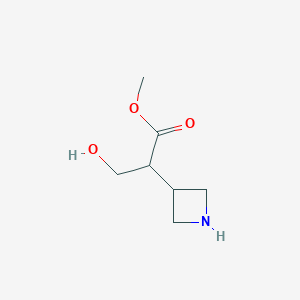
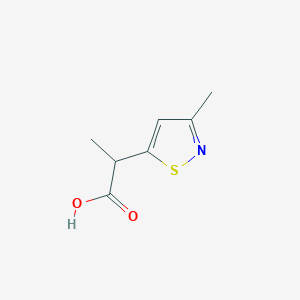
![2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13301164.png)
